2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Catalog No.
S918624
CAS No.
387827-64-7
M.F
C12H6F5N
M. Wt
259.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

CAS Number

387827-64-7

Product Name

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine

Molecular Formula

C12H6F5N

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H

InChI Key

FMKQPMDFNYNYAG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, also known as dFCF3ppy, is an organic compound belonging to the class of fluorinated heterocyclic aromatic compounds. Specific information about its origin (natural source or synthesis) is not readily available in scientific literature. However, its structure suggests it can be synthetically derived from pyridine and difluorophenyl moieties [].

dFCF3ppy has gained interest in scientific research due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) [].


Molecular Structure Analysis

dFCF3ppy possesses a heterocyclic aromatic structure. The core molecule is pyridine, a six-membered ring containing one nitrogen atom. At the second position (referring to the carbon atom numbering), a 2,4-difluorophenyl group is attached. This group consists of a benzene ring with fluorine atoms at the second and fourth positions. Finally, a trifluoromethyl group (CF3) is linked to the fifth position of the pyridine ring [].

The key features of the structure include:

  • The presence of a conjugated π-electron system spanning the pyridine ring and the phenyl group. This delocalization of electrons contributes to efficient charge transport properties [].
  • The incorporation of fluorine atoms. Fluorine substitution can enhance stability, adjust energy levels, and modify thermal properties [].

Chemical Reactions Analysis

While specific details about the synthesis of dFCF3ppy are not widely reported, scientific research suggests it likely involves transition-metal catalyzed cross-coupling reactions. These reactions are commonly used to construct complex aromatic molecules like dFCF3ppy.


Physical And Chemical Properties Analysis

Some reported physical properties of dFCF3ppy include []:

  • Melting point: 59-62.1 °C []
  • Boiling point: 253.4 °C (predicted) []
  • Density: 1.4 ± 0.1 g/cm³ (predicted) []

The mechanism of action of dFCF3ppy is primarily relevant to its application in OLEDs. In OLEDs, dFCF3ppy functions as an emitter molecule. When an electric current is applied to the device, dFCF3ppy molecules are excited to higher energy states. As they relax back to their ground state, they emit light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which can be influenced by the molecular structure of dFCF3ppy [].

Potential Applications:

  • Organic electronics: The presence of a pyridine ring and aromatic groups suggests potential applications in organic electronics. Pyridine derivatives are known for their ability to transport electrons, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Further research is needed to determine the specific properties and performance of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in these devices.
  • Material science: The introduction of fluorine and trifluoromethyl groups can influence properties like material stability, hydrophobicity, and electronic properties. This could make 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine a candidate material for various applications, such as functional polymers or self-assembled structures.

Finding More Information:

Scientific databases like PubChem and recent scientific publications can be helpful for uncovering the latest research on 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Here are some resources for further exploration:

XLogP3

3.6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-16

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